molecular formula C44H49F3N5O9P B1167949 N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide CAS No. 120016-98-0

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide

Cat. No.: B1167949
CAS No.: 120016-98-0
M. Wt: 879.9 g/mol
InChI Key:
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Description

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C44H49F3N5O9P and its molecular weight is 879.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oligonucleotide Synthesis without Acid Treatment

5-TFA-ap-dU phosphoramidite has been explored for its role in advancing the methodology of oligonucleotide synthesis, specifically aiming to eliminate the need for acid treatment in the process. A notable advancement in this area was the development of a phosphoramidite unit utilizing a 4-monomethoxytritylthio (MMTrS) group as a new 5′-hydroxyl protecting group. This innovation facilitated the synthesis of oligonucleotides without employing acids such as TFA or DCA, representing a significant step forward in the synthesis process by reducing potential damage to sensitive molecules and improving overall yield and efficiency (Seio & Sekine, 2001).

Enhancing DNA Duplex Stability

The integration of non-natural elements into DNA oligonucleotides has shown to modulate the stability and properties of the resulting DNA duplexes significantly. An example of this approach is the synthesis of oligodeoxyribonucleotides containing tellurium-nucleobase derivatization, which demonstrated that such modified DNA (including modifications like 5-Te) can maintain stability and duplex structure similar to native DNA. Moreover, these modifications have been shown to facilitate new strategies for DNA imaging, suggesting potential applications in nanotechnology and bioimaging (Sheng et al., 2011).

Development of Dual-Labeled Oligonucleotide Probes

In the field of bioorganic chemistry, 5-TFA-ap-dU phosphoramidite derivatives have contributed to the development of novel oligonucleotide probes. For instance, the synthesis of a novel N-TFA-protected carboxyrhodamine 6G (R6G) phosphoramidite facilitated the creation of dual-labeled oligonucleotide probes for use in quantitative PCR assays. This development underscores the versatility of phosphoramidite chemistry in enhancing molecular diagnostics and the specificity of nucleic acid detection methods (Skoblov et al., 2015).

Thermodynamic and Kinetic Modulation

The structural modification of DNA oligonucleotides through phosphoramidite chemistry can also impact the thermodynamic and kinetic properties of DNA interactions. Research in this domain has investigated the effects of modifications such as N3'-->P5' phosphoramidate on triplex DNA formation, revealing significant enhancements in thermal stability and binding affinity. Such findings offer profound implications for the design of oligonucleotides with high specificity and stability, beneficial for therapeutic applications and molecular biology research (Torigoe, 2001).

Mechanism of Action

Target of Action

The primary target of 5-TFA-ap-dU phosphoramidite is oligonucleotides , which are short DNA or RNA molecules . The compound is used to modify these oligonucleotides, enabling dual orthogonal labelling of the nucleobase . This modification allows the oligonucleotides to act as fluorogenic probes , which are nucleic acid-based biosensors that respond to targets by a change in fluorescence .

Mode of Action

5-TFA-ap-dU phosphoramidite interacts with its targets (oligonucleotides) by enabling the attachment of a fluorescent label or tag, or providing a site for attaching the oligonucleotide to a surface . The key phosphoramidite (AP-C3 dT) in the compound contains an alkyne and amine, which facilitate this dual orthogonal labelling .

Biochemical Pathways

The compound affects the fluorescence signalling pathway in oligonucleotides. When the modified oligonucleotides bind to their complementary DNA or RNA targets, the fluorescence of the probe is switched on . This is achieved through two mechanisms: the intercalation of thiazole orange (TO) via the major groove of the duplex separates the probe from the reporter fluorophore, and rotation about the methine bridge is restricted due to stacking with the bases in the duplex .

Pharmacokinetics

It’s known that the compound is used in the synthesis of oligonucleotides, suggesting that its bioavailability and adme properties would be closely tied to the properties of the resulting modified oligonucleotides .

Result of Action

The result of the action of 5-TFA-ap-dU phosphoramidite is the production of heavily functionalised oligonucleotides that display high duplex stability and fluorescence when bound to complementary DNA and RNA . These modified oligonucleotides can be used as fluorogenic probes in various applications, including the detection and imaging of bioanalytes such as mRNA .

Action Environment

The action of 5-TFA-ap-dU phosphoramidite is influenced by the environment in which the oligonucleotide synthesis and subsequent interactions occur. Factors such as temperature, pH, and the presence of other molecules could potentially affect the efficiency of the modification process and the stability of the resulting probes . .

Future Directions

The future of phosphoramidite chemistry lies in further optimization and automation of the synthesis process. The development of an on-demand flow synthesis of phosphoramidites represents a significant step in this direction. The vision for this technology is direct integration into DNA synthesisers thereby omitting manual synthesis and storage of phosphoramidites .

Properties

IUPAC Name

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H49F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-9,13-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/t37-,38+,39+,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMRPWLCRWMIEK-OOJPWNKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H49F3N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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